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molecular formula C6H8ClN3 B1613585 6-Chloro-N2-methylpyridine-2,3-diamine CAS No. 89660-14-0

6-Chloro-N2-methylpyridine-2,3-diamine

Cat. No. B1613585
M. Wt: 157.6 g/mol
InChI Key: QPUXFBYDNRQUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975417B2

Procedure details

The title compound was prepared in analogy to the procedure described in Step 85.2 using 6-chloro-N-methyl-3-nitropyridin-2-amine (Step 102.1) at RT for 23 hr. The crude material was purified by silica gel column chromatography (25% EtOAc/hexane) to afford a purple solid. tR: 0.64 min (LC-MS 2); ESI-MS: 158 [M+H]+ (LC-MS 2); Rf=0.12 (25% EtOAc/Hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([N+:10]([O-])=O)=[CH:4][CH:3]=1>CCOC(C)=O.CCCCCC>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([NH2:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NC)[N+](=O)[O-]
Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography (25% EtOAc/hexane)
CUSTOM
Type
CUSTOM
Details
to afford a purple solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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